1,1-bis(4-chlorophenyl)-2-[(4-chlorophenyl)methanesulfinyl]ethan-1-ol
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Overview
Description
1,1-bis(4-chlorophenyl)-2-[(4-chlorophenyl)methanesulfinyl]ethan-1-ol is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of chlorophenyl groups and a sulfinyl group attached to an ethanol backbone. It is used in various scientific research applications due to its distinctive chemical behavior and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1-bis(4-chlorophenyl)-2-[(4-chlorophenyl)methanesulfinyl]ethan-1-ol typically involves multi-step organic reactions. One common method includes the reaction of 4-chlorobenzyl chloride with sodium sulfinate to form the sulfinyl intermediate. This intermediate is then reacted with 4-chlorobenzaldehyde under controlled conditions to yield the final product. The reaction conditions often involve the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing advanced techniques like continuous flow reactors and automated synthesis systems. Quality control measures are stringent to ensure the consistency and safety of the final product.
Chemical Reactions Analysis
Types of Reactions
1,1-bis(4-chlorophenyl)-2-[(4-chlorophenyl)methanesulfinyl]ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The sulfinyl group can be oxidized to a sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to its corresponding sulfide using reducing agents such as lithium aluminum hydride.
Substitution: The chlorophenyl groups can undergo nucleophilic substitution reactions with reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically conducted in an organic solvent like dichloromethane at room temperature.
Reduction: Lithium aluminum hydride; usually performed in anhydrous ether under inert atmosphere.
Substitution: Sodium methoxide; reactions are often carried out in methanol or ethanol at elevated temperatures.
Major Products
Oxidation: Formation of the corresponding sulfone.
Reduction: Formation of the corresponding sulfide.
Substitution: Formation of substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1,1-bis(4-chlorophenyl)-2-[(4-chlorophenyl)methanesulfinyl]ethan-1-ol has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1,1-bis(4-chlorophenyl)-2-[(4-chlorophenyl)methanesulfinyl]ethan-1-ol involves its interaction with various molecular targets and pathways. The sulfinyl group is known to participate in redox reactions, which can influence cellular oxidative stress and signaling pathways. The chlorophenyl groups may interact with specific enzymes or receptors, modulating their activity and leading to biological effects.
Comparison with Similar Compounds
Similar Compounds
1,1-Bis(4-chlorophenyl)ethanol: Similar structure but lacks the sulfinyl group.
Bis(4-chlorophenyl)sulfone: Contains a sulfone group instead of a sulfinyl group.
4,4’-Dichlorodiphenylsulfide: Contains a sulfide group instead of a sulfinyl group.
Uniqueness
1,1-bis(4-chlorophenyl)-2-[(4-chlorophenyl)methanesulfinyl]ethan-1-ol is unique due to the presence of both chlorophenyl and sulfinyl groups, which confer distinct chemical reactivity and potential biological activities. This combination of functional groups makes it a valuable compound for various research applications.
Properties
IUPAC Name |
1,1-bis(4-chlorophenyl)-2-[(4-chlorophenyl)methylsulfinyl]ethanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17Cl3O2S/c22-18-7-1-15(2-8-18)13-27(26)14-21(25,16-3-9-19(23)10-4-16)17-5-11-20(24)12-6-17/h1-12,25H,13-14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SSTUNBWCHUQWAS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CS(=O)CC(C2=CC=C(C=C2)Cl)(C3=CC=C(C=C3)Cl)O)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17Cl3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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